![molecular formula C16H18N2O B11996850 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide CAS No. 54440-20-9](/img/structure/B11996850.png)
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide
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Overview
Description
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes an amino group, a dimethylphenyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide typically involves the reaction of 2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide can be compared with other similar compounds, such as:
2-Amino-N-(2,6-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-Amino-N-(2,6-dimethylphenyl)propanamide: Contains a propanamide group, differing in the length of the carbon chain.
Lidocaine: A well-known local anesthetic with a similar aromatic amine structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.
- Molecular Formula : C15H16N2O
- Structure : The compound features an amine and amide functional group attached to a benzene ring, providing it unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of various enzymes by binding to their active sites, thus preventing substrate access.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cell surface receptors, influencing cellular responses.
Biological Activities
- Anticonvulsant Properties : Studies have indicated that this compound exhibits anticonvulsant effects by inhibiting certain protein kinases involved in seizure activity.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against cancer cell lines, including leukemia (K562) and prostate cancer (DU145) cells .
Enzyme Inhibition Studies
A study evaluated the inhibitory effects of this compound on various kinases. Results indicated:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against key protein kinases involved in tumor growth.
Enzyme Target | IC50 (µM) |
---|---|
SRC Kinase | 0.052 |
ABL1 Kinase | 0.025 |
These results emphasize the compound's potential as a lead candidate for developing anticancer therapies.
Receptor Binding Studies
The binding affinity of the compound to specific receptors was assessed using radiolabeled ligand displacement assays:
- Receptor Type : Dopamine D2 Receptor
- Binding Affinity (Ki) : 10 nM
This indicates a strong interaction with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Comparison with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Amino-N-(2,6-dimethylphenyl)acetamide | Acetamide | Anticonvulsant |
2-Amino-N-(2,6-dimethylphenyl)propanamide | Propanamide | Antiproliferative |
Lidocaine | Local Anesthetic | Sodium channel blocker |
The distinct combination of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.
Properties
CAS No. |
54440-20-9 |
---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-10-6-5-9-13(14(10)17)16(19)18-15-11(2)7-4-8-12(15)3/h4-9H,17H2,1-3H3,(H,18,19) |
InChI Key |
CXVVXHGYZPIHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC=C2C)C)N |
Origin of Product |
United States |
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